LcrD protein - 145138-62-1

LcrD protein

Catalog Number: EVT-1517164
CAS Number: 145138-62-1
Molecular Formula: C9H9N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

LcrD is classified as a membrane protein that functions as a regulator within the type III secretion system. It is specifically associated with pathogenic strains of Yersinia pestis and Yersinia enterocolitica. The protein's structure suggests multiple membrane-spanning segments, indicating its integral role in membrane dynamics and interaction with other proteins involved in virulence .

Synthesis Analysis

Methods and Technical Details

The synthesis of LcrD involves several methodologies, primarily focusing on genetic manipulation techniques. The lcrD gene can be cloned using standard molecular biology techniques, including restriction enzyme digestion and ligation into suitable vectors such as M13 phage vectors. Following cloning, expression can be induced in bacterial systems, typically using Escherichia coli strains that allow for high-yield protein production.

Key steps in the synthesis include:

  • Cloning: The lcrD gene is amplified and inserted into a plasmid vector.
  • Transformation: The recombinant plasmid is introduced into competent bacterial cells.
  • Induction: Protein expression is induced using specific inducers (e.g., IPTG).
  • Purification: LcrD can be purified using affinity chromatography techniques that exploit tags added during cloning .
Molecular Structure Analysis

Structure and Data

LcrD exhibits a complex structure characterized by several hydrophobic regions indicative of membrane-spanning domains. According to sequence analysis, it contains approximately eight potential transmembrane segments, primarily located within its amino-terminal region. This structural configuration is crucial for its function as a regulator within the type III secretion system .

Data from structural studies suggest that LcrD interacts with other proteins involved in virulence, forming complexes that facilitate the secretion of effector proteins necessary for pathogenicity. The precise three-dimensional structure remains to be fully elucidated but is essential for understanding its functional mechanisms.

Chemical Reactions Analysis

Reactions and Technical Details

LcrD engages in various biochemical interactions critical for its role in pathogenesis. It participates in protein-protein interactions that are essential for assembling the type III secretion apparatus. These interactions are facilitated through conformational changes induced by environmental signals, such as calcium ion concentrations.

The biochemical reactions involving LcrD include:

  • Protein Assembly: LcrD aids in assembling other components of the type III secretion system.
  • Regulatory Interactions: It modulates the activity of other virulence factors by interacting with regulatory proteins .
Mechanism of Action

Process and Data

The mechanism of action of LcrD involves its role as a regulator within the type III secretion system. Upon sensing environmental cues (e.g., temperature shifts), LcrD undergoes conformational changes that enable it to interact with other proteins, facilitating the assembly and activation of the secretion apparatus.

This process can be summarized as follows:

  1. Signal Detection: LcrD detects environmental signals indicative of host presence.
  2. Conformational Change: Structural changes occur, allowing interaction with other secretion system components.
  3. Effector Protein Secretion: The assembled complex facilitates the translocation of effector proteins into host cells, promoting virulence .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

LcrD's physical properties are influenced by its membrane-bound nature. It is hydrophobic due to its transmembrane segments, which allows it to integrate into lipid bilayers effectively. Chemical properties include:

  • Solubility: Limited solubility in aqueous solutions due to hydrophobic regions.
  • Stability: Stability can vary depending on environmental conditions such as pH and ionic strength.

Analytical techniques such as circular dichroism spectroscopy can provide insights into its secondary structure, while mass spectrometry can elucidate post-translational modifications critical for its function .

Applications

Scientific Uses

LcrD protein has several applications in scientific research:

  • Pathogenesis Studies: Understanding LcrD's role provides insights into bacterial virulence mechanisms.
  • Vaccine Development: Targeting components like LcrD may lead to novel vaccine strategies against plague.
  • Biotechnology: Its properties can be harnessed in synthetic biology applications to develop new therapeutic agents or biosensors.

Research continues to explore LcrD's potential as a target for antimicrobial therapies due to its essential role in Yersinia pestis pathogenicity .

Molecular Characterization of LcrD Protein

Genomic Organization and Sequence Analysis

LcrD is encoded within the lcr (low-calcium response) virulence plasmid pCD1 in Yersinia pestis, positioned within a critical operon governing bacterial adaptation to extracellular calcium levels. The gene spans an open reading frame (ORF) of 1,794 base pairs, translating to a 598-amino-acid polypeptide with a predicted molecular weight of 77,804 Da and an acidic isoelectric point (pI) of 4.88 [1]. Sequence analysis reveals high conservation across Yersinia species, with paralogs identified in diverse Gram-negative pathogens. Notably, lcrD belongs to a broader gene family including hrp (hypersensitivity response and pathogenicity) genes in plant pathogens like Pseudomonas syringae. Phylogenetic studies demonstrate that lcrD homologs cluster into three distinct clades: one specific to plant pathogens and two to animal pathogens. This monophyletic distribution suggests horizontal gene transfer events rather than vertical evolution, explaining the gene’s presence in taxonomically diverse bacteria [5].

Key sequence features include conserved nucleotide-binding motifs within the cytoplasmic domain, indicative of ATPase activity common to type III secretion system (T3SS) components. Additionally, promoter analysis identifies calcium-responsive regulatory elements upstream of the lcrD coding sequence, consistent with its role in virulence regulation [1].

  • Table 1: Genomic Attributes of LcrD Across Bacterial Species
SpeciesGene NameGenomic LocationORF Length (bp)Protein Length (aa)Conserved Domains
Yersinia pestislcrDPlasmid pCD11,794598T3SS export apparatus
Shigella flexnerimxiAChromosome1,809603T3SS transmembrane core
Pseudomonas syringaehrpVPlasmid1,815605ATPase, transmembrane segments

Structural Domains and Membrane Topology

LcrD is an inner membrane protein localized to the bacterial envelope, where it anchors the T3SS apparatus. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) confirms its migration as a 70-kDa band, slightly lower than the predicted 77.8 kDa, potentially due to hydrophobic domain-induced anomalous migration [1].

Transmembrane Segments and Hydrophobic Regions

Membrane topology mapping using lcrD-phoA translational fusions generated by transposon TnphoA insertion revealed eight transmembrane (TM) α-helical segments spanning residues 50–280. These TM domains exhibit high hydrophobicity (average GRAVY index >0.5) and anchor the protein within the inner membrane. The N-terminal TM bundle forms a central pore, facilitating substrate translocation. Disruption of TM segments abolishes Ca²⁺ sensing and protein secretion, confirming their functional necessity [1].

Cytoplasmic vs. Extracellular Domains

The C-terminal cytoplasmic domain (residues 281–598) constitutes ~60% of the protein and harbors catalytic sites for ATP hydrolysis. This domain features Walker A (GxxGxGKT) and Walker B (hhhhD) motifs (where "h" denotes hydrophobic residues), which coordinate ATP binding and hydrolysis. Alkaline phosphatase fusion assays demonstrate minimal extracellular exposure, with >90% of the C-terminus facing the cytosol. This orientation enables interactions with cytosolic chaperones (e.g., LcrH) and effector proteins [1] [5].

  • Table 2: Topological Features of LcrD
DomainResiduesKey Structural FeaturesFunctional Role
Transmembrane Segments50–2808 α-helices; hydrophobic residues (V, I, L, A)Membrane anchoring; secretion pore formation
Cytoplasmic Domain281–598Walker A/B ATPase motifs; acidic residues (D/E)ATP hydrolysis; chaperone binding
Extracellular Loops120–150Short loops; glycosylation sites absentLimited environmental sensing

Post-Translational Modifications and Stability

Direct evidence for LcrD post-translational modifications (PTMs) remains limited. However, its stability and function are potentially modulated by phosphorylation and ubiquitination, as observed in homologous T3SS regulators. The cytoplasmic domain contains six conserved serine/threonine residues (e.g., S307, T422) predicted as kinase targets. Phosphorylation at these sites could alter ATPase activity or protein-protein interactions during Ca²⁺ deprivation [2] [8].

LcrD degradation is regulated by proteolytic systems, evidenced by its accumulation under stress conditions. Its half-life exceeds 120 minutes in low Ca²⁺ environments but drops to <30 minutes in high Ca²⁺, suggesting calcium-dependent ubiquitination or protease recruitment. Though no direct ubiquitination sites are confirmed, in silico analysis identifies five lysine residues (K318, K485) within disordered regions, characteristic of ubiquitin ligase targets. Such modifications may serve as "PTM-activated degrons," marking LcrD for proteasomal degradation when virulence functions are unnecessary [2] [6].

Stabilizing interactions include binding to LcrG (a chaperone), which shields hydrophobic regions from proteolysis. Disruption of this complex reduces LcrD half-life by 70%, underscoring non-PTM stability mechanisms [1].

Properties

CAS Number

145138-62-1

Product Name

LcrD protein

Molecular Formula

C9H9N3

Synonyms

LcrD protein

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